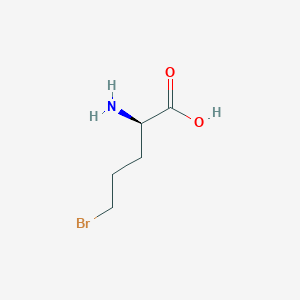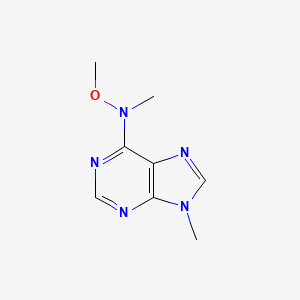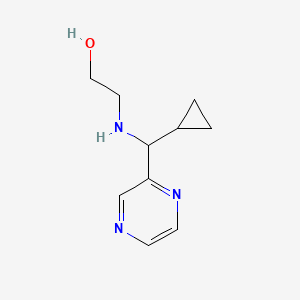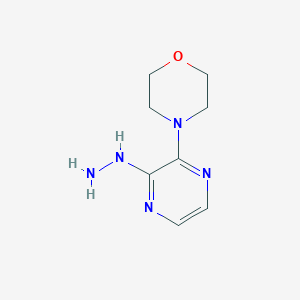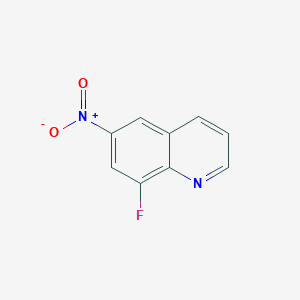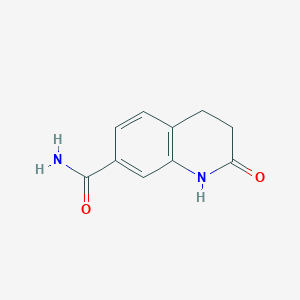
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring structure consisting of a quinoline core with a carboxamide group at the 7th position and a keto group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, hydroxylated quinolines, and substituted quinolines, depending on the specific reaction and conditions used .
科学的研究の応用
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
- 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
- 2-Oxo-1,2,3,4-tetrahydropyrimidines
Uniqueness
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide stands out due to its unique combination of a quinoline core with a carboxamide group, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial and anticancer activities, making it a valuable compound for further research and development .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
2-oxo-3,4-dihydro-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c11-10(14)7-2-1-6-3-4-9(13)12-8(6)5-7/h1-2,5H,3-4H2,(H2,11,14)(H,12,13) |
InChIキー |
BJTKLUQRLIHETB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=CC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
![2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)
